Dexylosylbenanomicin B is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. It is classified as a member of the benanomicin family, which are known for their antibiotic properties. This compound is derived from natural sources and has garnered attention for its structural uniqueness and therapeutic potential.
Dexylosylbenanomicin B is typically isolated from microbial sources, particularly certain strains of Streptomyces. These soil-dwelling bacteria are prolific producers of secondary metabolites, including various antibiotics and antitumor agents. The discovery of Dexylosylbenanomicin B adds to the diverse chemical arsenal derived from these microorganisms.
In terms of chemical classification, Dexylosylbenanomicin B falls under the category of polyketides. Polyketides are a class of natural products that are synthesized by the polymerization of acyl-CoA derivatives, and they often exhibit significant pharmacological properties.
The synthesis of Dexylosylbenanomicin B can be approached through various synthetic pathways. One notable method involves the use of microbial fermentation techniques, where specific strains of Streptomyces are cultivated under controlled conditions to maximize yield.
Dexylosylbenanomicin B possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and structural details can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Dexylosylbenanomicin B can undergo several chemical reactions that may alter its functionality. These reactions include:
The reactivity of Dexylosylbenanomicin B can be studied using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and product formation.
The mechanism of action for Dexylosylbenanomicin B primarily involves interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other antibiotics within its class.
Studies indicate that Dexylosylbenanomicin B binds to specific sites on the ribosomal RNA, disrupting the translation process essential for bacterial growth and survival.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Dexylosylbenanomicin B has potential applications in various scientific fields:
Dexylosylbenanomicin B (CAS 128110-33-8) belongs to the pradimicin class of antibiotics, characterized by a benzo[a]naphthacenequinone core linked to a monosaccharide and D-alanine moiety. Its molecular formula is C~34~H~34~N~2~O~14~, with a molecular weight of 694.6 g/mol. Key structural features include:
Table 1: Molecular Characteristics of Dexylosylbenanomicin B
Property | Specification |
---|---|
IUPAC Name | (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-Amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N |
XLogP3-AA | 1.5 |
Hydrogen Bond Donor Count | 10 |
Hydrogen Bond Acceptor Count | 16 |
The compound appears as a reddish crystalline powder with limited water solubility at neutral pH but enhanced solubility in alkaline aqueous solutions or dimethylformamide. Its three-dimensional conformation enables specific interactions with microbial cell wall components, particularly mannan-rich fungal surfaces [1] [2].
Dexylosylbenanomicin B was first isolated in 1991 as a minor component (≤5% of total metabolites) from the fermentation broth of Actinomadura sp. MH193-16F4, a rare actinobacterium strain. This discovery occurred during systematic screening of soil microorganisms for novel antifungal agents [6]. Key milestones include:
Table 2: Discovery Timeline and Producer Organism
Year | Event | Taxonomic Context |
---|---|---|
1991 | Isolation from Actinomadura culture | Order: Actinomycetales; Family: Thermomonosporaceae |
1994 | Patent issuance for production methods | Strain designation: MH193-16F4 |
1996 | Characterization of mode of action | Fermentation characteristics: 7-10 days, 27°C |
The producing organism exhibits morphological features typical of Actinomadura, including formation of branched substrate mycelia and aerial hyphae that fragment into rod-shaped elements. Its taxonomic classification was confirmed through 16S rRNA sequencing, though the exact species remains unvalidated according to NCBI Taxonomy standards [6] [7].
Dexylosylbenanomicin B is a direct structural analog of benanomicin B, differing solely through the enzymatic removal of the terminal β-D-xylopyranose unit from the disaccharide moiety. This modification occurs either:
Table 3: Structural and Functional Comparison with Benanomicin B
Characteristic | Benanomicin B | Dexylosylbenanomicin B |
---|---|---|
Sugar Composition | Disaccharide (xylose + 4-amino-4,6-dideoxygalactose) | Monosaccharide (4-amino-4,6-dideoxygalactose) |
Molecular Weight | 826.7 g/mol | 694.6 g/mol |
Antifungal Spectrum | Broad activity against yeasts and molds | Enhanced activity against Candida spp. |
Anti-HIV Activity | IC~50~: ~10 μg/ml | Similar efficacy profile |
Biological evaluations reveal that dexylosylbenanomicin B exhibits 2-8 fold greater potency against Candida albicans compared to benanomicin B, while showing reduced efficacy against Aspergillus species. This demonstrates that the xylose moiety is non-essential for anti-Candida activity but critical for activity against filamentous fungi [1]. The compound's carboxylic acid group is indispensable for antifungal function, as methyl ester derivatives show >100-fold reduction in activity. Similarly, modifications to the C4'-amino group on the sugar moiety diminish binding to fungal mannans [2] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7